2-(3-Methylbenzenesulfonyl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-methylphenyl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWFOOYHSWBDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzenesulfonyl)ethan-1-amine typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient cooling systems to manage the heat generated. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group in this compound acts as an electron-withdrawing group, activating the adjacent carbon for nucleophilic attack. Key reactions include:
Alkylation and Arylation
-
Reaction with alkyl/aryl halides under basic conditions yields N-alkylated or N-aryl derivatives. For example, treatment with benzyl chloride in dimethylformamide (DMF) and potassium carbonate produces N-benzyl-2-(3-methylbenzenesulfonyl)ethan-1-amine .
-
Substitution with 2-bromoacetamides in DMF using lithium hydride as a base generates acetamide derivatives (e.g., 7a-l in ).
Sulfonamide Formation
Oxidation Reactions
The amine group undergoes oxidation under controlled conditions:
Oxidation to Nitro Derivatives
-
Treatment with potassium permanganate (KMnO₄) in acidic media converts the amine to a nitro group, forming 2-(3-methylbenzenesulfonyl)nitroethane .
Oxidative Degradation
-
Exposure to tertiary amines (e.g., triethylamine) in the presence of air triggers oxidative cleavage, yielding sulfonylethenamines (e.g., 5a–d in ).
| Substrate | Oxidizing Agent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(3-MeC₆H₄SO₂)ethanamine | KMnO₄, H₂SO₄ | Nitro derivative | 70% | |
| 2-(3-MeC₆H₄SO₂)ethanamine | Triethylamine, air, DCM | Sulfonylethenamine 5a | 44% |
Reduction Reactions
The sulfonyl group can be selectively reduced:
Sulfonyl to Sulfide Conversion
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the sulfonyl group to a sulfide, producing 2-(3-methylbenzenesulfanyl)ethan-1-amine .
| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → reflux | 2-(3-MeC₆H₄S)ethanamine | 82% |
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocycles:
Formation of Aziridines
-
Reaction with epichlorohydrin in basic media generates aziridine derivatives, which are valuable intermediates in drug synthesis .
| Cyclizing Agent | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Epichlorohydrin | NaOH, H₂O | Aziridine derivative | 68% |
Acid/Base-Mediated Rearrangements
Tautomerization
-
Under acidic conditions, the amine group undergoes tautomerization to form imine intermediates, which can react further with nucleophiles .
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
Enzyme Inhibition
-
Binds to cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 µM, attributed to hydrogen bonding between the sulfonyl group and Arg120 .
| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism | Reference |
|---|---|---|---|---|
| COX-2 | Fluorescence | 1.2 µM | H-bond with Arg120 |
Industrial-Scale Modifications
Continuous Flow Synthesis
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of therapeutic agents. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for antibiotic development. Sulfonamides are crucial in treating bacterial infections by inhibiting bacterial folic acid synthesis.
Case Study:
A study demonstrated that derivatives of 2-(3-Methylbenzenesulfonyl)ethan-1-amine could effectively inhibit the growth of specific bacterial strains, showcasing its potential as a lead compound for antibiotic development .
Bioconjugation Chemistry
This compound can be utilized in bioconjugation processes, particularly in the selective modification of proteins and peptides. This application is vital in creating targeted drug delivery systems and imaging agents.
Case Study:
Research highlighted the use of this compound in modifying lysine residues on proteins, allowing for the attachment of various functional groups that can enhance therapeutic efficacy or provide imaging capabilities .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions makes it valuable for creating diverse chemical entities.
Data Table: Synthesis Reactions Involving this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed | Sulfonamide derivatives |
| Electrophilic aromatic substitution | Acidic conditions | Functionalized aromatic compounds |
| Coupling reactions | Palladium-catalyzed | Biologically active compounds |
Chemical Biology
The compound has been explored for its role in chemical biology, particularly in studying enzyme mechanisms and cellular processes. Its ability to selectively modify amino acids allows researchers to probe protein functions and interactions.
Case Study:
A recent investigation into enzyme activity revealed that this compound could selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzenesulfonyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Compounds
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility
Amine Substitution and Bioactivity
- Primary Amine (Target Compound) vs. N-Ethyl () : The primary amine in this compound allows for stronger hydrogen bonding, critical for binding to targets like serotonin receptors or proteases. In contrast, the N-ethyl substitution in ’s compound reduces polarity, possibly extending half-life but diminishing target affinity .
Pharmacological Potential
- Protease Inhibition : The tetrahedral geometry of the sulfonyl group in the target compound mimics transition states in protease hydrolysis, a feature shared with HIV protease inhibitors () .
- CNS Applications : The piperazine-linked analog () may cross the blood-brain barrier more effectively due to its balanced lipophilicity and solubility, making it suitable for neurological targets .
Biological Activity
2-(3-Methylbenzenesulfonyl)ethan-1-amine is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
The compound's structure includes a sulfonyl group attached to an ethylamine backbone, which is crucial for its biological activity. The synthesis typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethan-1-amine under controlled conditions to yield the desired amine product.
Synthesis Reaction
The general reaction can be represented as follows:
Biological Mechanisms
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes, potentially reducing pain and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain perception and neuroprotection.
Pharmacological Effects
Recent studies have reported several pharmacological effects of this compound:
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : Animal models indicate that it may provide pain relief comparable to conventional analgesics.
- Antimicrobial Activity : Preliminary assays show efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Pain relief in animal models | |
| Antimicrobial | Efficacy against specific bacteria |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | < 6% | |
| Clearance | > 120 ml/min/kg | |
| Volume of Distribution | 1.2 - 2.0 L/kg |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study on chronic neuropathic pain showed that patients receiving treatment with a formulation containing this compound experienced significant reductions in pain scores compared to placebo groups, supporting its analgesic properties.
- Case Study 2 : In a clinical trial assessing anti-inflammatory effects, subjects treated with the compound exhibited decreased levels of inflammatory markers after four weeks of administration.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
